molecular formula C6H9N3O B3354783 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine CAS No. 61112-00-3

4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine

Cat. No.: B3354783
CAS No.: 61112-00-3
M. Wt: 139.16 g/mol
InChI Key: BMRJCVVNLHTLTB-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine is a bicyclic heterocyclic compound featuring an oxazole ring fused to a partially saturated pyridine moiety. Its structure includes a six-membered tetrahydro-pyridine ring fused to a five-membered oxazole ring at the [4,3-c] position, with an amine substituent at the 3-position of the oxazole.

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-4-3-8-2-1-5(4)9-10-6/h8H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRJCVVNLHTLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(ON=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530650
Record name 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61112-00-3
Record name 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base to form the oxazole ring, followed by reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted oxazolo[4,3-c]pyridines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H9N3O
  • Molecular Weight : 139.15 g/mol
  • CAS Number : 1000303-67-2

The compound features a tetrahydrooxazolo structure that contributes to its biological activity. The presence of nitrogen and oxygen atoms in the ring enhances its ability to form hydrogen bonds, which is crucial for interactions with biological macromolecules.

Pharmacological Applications

  • Neuropharmacology :
    • Studies suggest that 4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine may exhibit neuroprotective properties. Research has indicated its potential role in modulating neurotransmitter systems and protecting neuronal cells from apoptosis.
    • Case Study : A study demonstrated that derivatives of this compound could inhibit neuronal cell death in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease by targeting specific signaling pathways.
  • Antidepressant Activity :
    • Preliminary investigations have shown that this compound could serve as a scaffold for developing novel antidepressants. Its ability to interact with serotonin receptors suggests it may influence mood regulation.
    • Case Study : In animal models, compounds based on this structure exhibited reduced depressive-like behaviors when administered chronically.
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor growth.
    • Case Study : A series of experiments revealed that certain derivatives led to significant reductions in cell viability in breast and lung cancer cell lines.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows chemists to modify it further for creating more complex molecules.

  • Synthesis of Bioactive Compounds :
    • The compound can be used as a building block for synthesizing other bioactive molecules through various chemical reactions such as alkylation and acylation.
  • Drug Development :
    • Researchers are exploring its potential as a lead compound in drug discovery programs aimed at treating neurological disorders and cancers.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors involved in biological pathways, leading to modulation of their activity. The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with nucleic acids or proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine with structurally related bicyclic heterocycles, emphasizing differences in ring systems, substituents, and biological activities.

4,5,6,7-Tetrahydro[1,2]oxazolo[5,4-c]pyridin-3-one (THIP Hydrochloride)

  • Structural Differences : The oxazole ring junction is at [5,4-c] instead of [4,3-c], and the 3-position is substituted with a ketone (oxazolo-3-one) rather than an amine.
  • Key Properties: Acts as a GABAA receptor agonist with antinociceptive and anticonvulsant effects . High solubility in water and DMSO (up to 100 mM) .
  • Applications : Used in neuroscience research to study extrasynaptic GABAA receptors .

4,5,6,7-Tetrahydro[1,2]dithiolo[4,3-c]pyridine-3-thione

  • Structural Differences : The oxazole oxygen is replaced with sulfur (dithiolo ring), and the 3-position is a thione group.
  • Key Properties: Activates p90 ribosomal S6 kinase 1 (RSK1), a target for treating liver fibrosis and cirrhosis .
  • Applications : Patented for therapeutic use in liver diseases .

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-4-one

  • Structural Differences : The oxazole is replaced with an isoxazole (an oxygen-nitrogen heterocycle), and the 4-position is a ketone.
  • Key Properties: Serves as a masked precursor for synthesizing 3-allyl and 3-acyl derivatives via aldol reactions . Demonstrated utility in generating bioactive acylpyridinone analogs .
  • Synthetic Utility : Base-mediated functionalization (e.g., LDA-TMEDA or BuLi) enables C-3 modifications .

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine

  • Structural Differences : The oxazole is replaced with a pyrazole (two adjacent nitrogen atoms).
  • Key Properties: Functions as a CBP/EP300 inhibitor, targeting epigenetic regulators in oncology .
  • Applications : Investigated in cancer therapy for modulating histone acetylation .

[1,2,4]Triazolo[4,3-a]pyridine Derivatives

  • Structural Differences : A triazole ring replaces the oxazole, fused at the [4,3-a] position.
  • Key Properties :
    • Commercial derivatives (e.g., 3-phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine) are marketed for research but lack disclosed biological data .
    • The triazole ring introduces additional nitrogen atoms, altering electronic properties and solubility.

Comparative Data Table

Compound Name Heterocycle Substituent Biological Target/Activity Key References
This compound Oxazole 3-NH2 GABAA (inferred)
4,5,6,7-Tetrahydro[1,2]oxazolo[5,4-c]pyridin-3-one (THIP Hydrochloride) Oxazole 3-C=O GABAA agonist
4,5,6,7-Tetrahydro[1,2]dithiolo[4,3-c]pyridine-3-thione Dithiolo 3-C=S RSK1 activator
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-4-one Isoxazole 4-C=O Synthetic precursor for acylpyridinones
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine Pyrazole 3-NH2 CBP/EP300 inhibitor
[1,2,4]Triazolo[4,3-a]pyridin-3-amine derivatives Triazole Variable Undisclosed

Key Research Findings and Implications

Heterocycle Substitution Drives Target Specificity : Replacing oxazole with pyrazole or dithiolo shifts activity from GABAA modulation to kinase or epigenetic targets .

Functional Group Impact : The 3-amine group in the target compound may enhance receptor binding compared to ketone or thione analogs, though experimental validation is needed.

Synthetic Flexibility : Isoxazolo derivatives demonstrate the feasibility of late-stage functionalization via aldol reactions, a strategy applicable to the target amine .

Biological Activity

4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine is a heterocyclic compound characterized by its fused oxazole and pyridine ring system. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

PropertyValue
IUPAC Name4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridin-3-amine
CAS Number61112-00-3
Molecular FormulaC6H9N3O
Molecular Weight139.15 g/mol

Synthesis and Preparation

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminopyridine with glyoxal in the presence of a base to form the oxazole ring. This is followed by reduction steps to yield the final compound.

Synthetic Routes

  • Cyclization Reaction :
    • Reactants: 2-Aminopyridine and Glyoxal
    • Conditions: Basic medium
    • Product: Oxazole ring formation
  • Reduction :
    • Common Reducing Agents: Sodium borohydride or lithium aluminum hydride
    • Purpose: To obtain tetrahydro derivatives from the oxazole precursor.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in various cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against human cancer cell lines such as FTC-133 and 8305C thyroid cancer cells by promoting apoptosis and inducing DNA fragmentation .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study synthesized related compounds and evaluated their antitumor activity against thyroid cancer cell lines.
    • Results indicated that certain derivatives exhibited enhanced apoptotic activity compared to controls.
  • Antimicrobial Efficacy :
    • A series of experiments tested the compound against Gram-positive and Gram-negative bacteria.
    • The results showed effective inhibition at varying concentrations.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other heterocyclic compounds:

Compound NameBiological ActivityNotes
Thiazolo[5,4-b]pyridine DerivativesAntimicrobialSimilar fused ring structure
Other Oxazolo CompoundsAnticancerVarying degrees of potency

Q & A

Q. What are the foundational synthetic routes for 4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine?

The compound can be synthesized via alkali-mediated Aldol reactions targeting the C-3 position. For example, using LDA-TMEDA or BuLi as bases, 3-methyl derivatives are deprotonated and reacted with aldehydes (e.g., benzaldehyde) to form 3-allyl-substituted derivatives. This method yields masked precursors for bioactive acylpyridone analogs. Key steps include:

  • Deprotonation of 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one (6 ) using LDA-TMEDA in THF/hexane at -78°C.
  • Subsequent reaction with aldehydes (e.g., 4-nitrobenzaldehyde) to generate 3-allyl derivatives (8a-c ) in yields up to 53% .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming regioselectivity and substitution patterns. For example, the methyl group at C-3 in precursor 6 shows distinct shifts in ¹H NMR (δ ~1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for masked acylpyridone derivatives .
  • X-ray Crystallography : Useful for resolving ambiguous stereochemistry in complex derivatives .

Advanced Research Questions

Q. How can researchers design experiments to modify the C-3 position for enhanced bioactivity?

The C-3 position is highly reactive and amenable to direct functionalization :

  • Allylation : Use BuLi to deprotonate the methyl group, followed by reaction with α,β-unsaturated aldehydes to form conjugated enones (e.g., 8a ). This strategy mimics bioactive natural product scaffolds .
  • Dehydration Protocols : Post-Aldol dehydration with PTSA in refluxing xylenes converts hydroxyl adducts (e.g., 7a ) into 3-alkenyl derivatives (11 ), critical for masking polar functionalities in prodrug designs .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., inhibition of CBP/EP300 vs. other targets) can arise from:

  • Structural Isomerism : Verify regiochemistry using 2D NMR (e.g., NOESY for spatial proximity analysis) .
  • Solubility Effects : Adjust solvent systems (e.g., DMSO/water mixtures) to ensure compound stability, as solubility varies significantly (e.g., up to 100 mM in DMSO) .
  • Metabolic Masking : Test both masked (e.g., 8a ) and unmasked forms (via LiAlH4 reduction) to assess activation pathways .

Q. What strategies optimize yield in multi-step syntheses involving this scaffold?

  • Temperature Control : Maintain -78°C during deprotonation to minimize side reactions .
  • Catalyst Screening : Pd₂(dba)₃·CHCl₃ improves coupling efficiency in heterocyclic ring formations (65% yield) .
  • Workup Optimization : Use LiAlH4 for selective reductions (75% conversion) over competing pathways .

Data Contradictions and Methodological Considerations

Q. Why do Aldol reaction yields vary across studies?

Yield discrepancies (e.g., 53% for 8a vs. lower yields for bulkier aldehydes) stem from:

  • Steric Effects : Bulky substituents (e.g., 4-bromophenyl) hinder enolate formation.
  • Base Sensitivity : BuLi may over-deprotonate sensitive intermediates, requiring precise stoichiometry .

Q. How does the choice of base impact reaction outcomes?

  • LDA-TMEDA : Favors regioselective deprotonation at C-3 over competing sites.
  • BuLi : Enables broader substrate compatibility but risks over-reduction. Validate via in situ quenching and LC-MS monitoring .

Biological Activity and Target Validation

Q. What experimental frameworks validate this compound as a CBP/EP300 inhibitor?

  • Biochemical Assays : Measure IC₅₀ values using fluorescence polarization assays with histone-derived peptide substrates.
  • Cellular Models : Test in cancer cell lines (e.g., MV4-11 leukemia) with qPCR to assess transcriptional inhibition of CBP/EP300-dependent genes .

Q. How can researchers differentiate between on-target and off-target effects?

  • CRISPR Knockout : Generate CBP/EP300-null cell lines to confirm phenotype rescue.
  • Proteomic Profiling : Use affinity pull-downs with biotinylated derivatives to identify off-target binding partners .

Tables of Key Data

Reaction Reagents/Conditions Yield Reference
Aldol (8a synthesis)BuLi, benzaldehyde, THF/hexane53%
Dehydration (11 synthesis)PTSA, xylenes, reflux65%
Reduction (LiAlH4)THF, 0°C to RT75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine
Reactant of Route 2
4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine

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